molecular formula C18H15FN2O2S B2984203 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate CAS No. 1396863-42-5

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate

Cat. No.: B2984203
CAS No.: 1396863-42-5
M. Wt: 342.39
InChI Key: NRSZCYSBZPGBRF-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzothiazole ring system, which is known for its diverse biological activities, and an azetidine ring, which is a four-membered nitrogen-containing heterocycle.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-13-7-5-12(6-8-13)9-17(22)23-14-10-21(11-14)18-20-15-3-1-2-4-16(15)24-18/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSZCYSBZPGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate typically involves multiple steps, starting with the construction of the benzothiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Scientific Research Applications of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate

This compound is a complex organic compound that has applications in scientific research due to its unique structure, which includes a benzothiazole ring system and an azetidine ring.

Applications

This compound has demonstrated potential in several scientific fields:

  • Chemistry It can serve as a building block in creating more complex molecules.
  • Biology It is under investigation for potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • Medicine It is being explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.
  • Industry It can be applied to develop new materials and chemical processes.

This compound is a member of the benzothiazole family and has diverse biological activities. Benzothiazole derivatives have exhibited activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, with some displaying specific inhibitory potency against monoamine oxidase B (MAO–B) and butyrylcholinesterase (BuChE) . Some derivatives have also shown potential as acetylcholinesterase inhibitors for Alzheimer’s disease .

Chemical Reactions

This compound can undergo reactions, including oxidation, reduction, and substitution.

  • Oxidation Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. Oxidation may lead to the formation of carboxylic acids or ketones.
  • Reduction Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are often used. Reduction may lead to the production of alcohols or amines.
  • Substitution Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride NaHNaH or potassium tert-butoxide KOtBuKOtBu. Substitution may lead to the introduction of various functional groups, creating derivatives with different biological activities.

ضد سرطان

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate can be compared to other similar compounds, such as:

  • Benzothiazole derivatives: Known for their diverse biological activities.

  • Azetidine derivatives: Often used in pharmaceuticals and agrochemicals.

  • Fluorophenyl compounds: Commonly found in drugs and materials with enhanced properties.

This compound stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties.

Biological Activity

The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate is a member of the benzothiazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound combines a benzothiazole moiety with an azetidine ring, contributing to its structural complexity. The general synthesis involves multi-step reactions, often starting from readily available benzothiazole derivatives. The synthetic pathway typically includes:

  • Formation of the azetidine ring through cyclization.
  • Acetylation of the amine functionality to yield the final compound.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, with a particular potency against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria range from 100 µg/mL to lower concentrations depending on the specific derivative tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Salmonella paratyphi25

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including HepG2 (human liver cancer cells). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound appears to modulate inflammatory cytokines, thereby reducing inflammation markers in treated models .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural features. For instance, substituents on the phenyl ring can significantly enhance or diminish activity:

SubstituentEffect on Activity
Fluoro groupIncreases antibacterial potency
Methyl groupEnhances anticancer activity
Hydroxyl groupImproves anti-inflammatory effects

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antimicrobial Study : A study demonstrated that benzothiazole derivatives exhibited stronger antibacterial activity than traditional antibiotics like ampicillin and streptomycin, highlighting their potential as alternatives in treating resistant strains .
  • Anticancer Evaluation : Research involving various benzothiazole derivatives indicated promising results against cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationEthanol, glacial acetic acid, reflux, 4h7598%
Azetidine CouplingMitsunobu conditions, THF, 12h6895%

Q. Table 2: DFT-Predicted vs. Experimental Properties

PropertyDFT ValueExperimental Value
HOMO-LUMO Gap4.2 eV4.0 eV (UV-Vis)
C=O Stretch1745 cm1^{-1}1740 cm1^{-1} (IR)

Q. Table 3: Example SAR Data

AnalogModificationIC50_{50} (GSK-3β)
ParentNone5.2 µM
Analog 1Azetidine → pyrrolidine3.8 µM

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